molecular formula C19H20ClN5O B2436964 1-(2-Chlorophenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1797124-29-8

1-(2-Chlorophenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2436964
CAS No.: 1797124-29-8
M. Wt: 369.85
InChI Key: PCAPAFULVVZSHT-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea is a complex organic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound features a unique structure that combines a chlorophenyl group, a cyanopyridinyl group, and a piperidinyl group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved through the reaction of 3-cyanopyridine with a suitable piperidine derivative under controlled conditions.

    Coupling Reaction: The piperidine intermediate is then coupled with 2-chlorophenyl isocyanate to form the desired urea compound. This step often requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also emphasizes the use of cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Material Science: The compound’s structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds, contributing to the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(piperidin-4-yl)methylurea: Lacks the cyanopyridinyl group, resulting in different chemical and biological properties.

    1-(2-Chlorophenyl)-3-((1-(3-methylpyridin-2-yl)piperidin-4-yl)methyl)urea: Contains a methylpyridinyl group instead of a cyanopyridinyl group, leading to variations in reactivity and applications.

Uniqueness

1-(2-Chlorophenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea is unique due to the presence of the cyanopyridinyl group, which imparts distinct electronic and steric properties. This uniqueness allows the compound to exhibit specific interactions and reactivity patterns that are not observed in similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O/c20-16-5-1-2-6-17(16)24-19(26)23-13-14-7-10-25(11-8-14)18-15(12-21)4-3-9-22-18/h1-6,9,14H,7-8,10-11,13H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAPAFULVVZSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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